BM-957 is classified as a Bcl-2/Bcl-xL inhibitor, which belongs to a broader category of compounds targeting apoptosis pathways in cancer cells. Its molecular formula is , and it has a molecular weight of approximately 1065.7 g/mol. The compound is recognized for its high binding affinity to Bcl-2 and Bcl-xL, with inhibition constants (Ki) less than 1 nM, making it one of the most potent inhibitors in its class .
The synthesis of BM-957 involves several key steps, primarily focusing on the modification of previously established lead compounds. The synthetic route typically includes:
BM-957 features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity:
The molecular structure has been elucidated using techniques such as X-ray crystallography, which provides insights into how modifications affect potency .
BM-957 can undergo various chemical reactions typical for complex organic molecules:
These reactions are essential for understanding the stability and reactivity profile of BM-957 in biological systems.
BM-957 exerts its therapeutic effects primarily through the inhibition of Bcl-2 and Bcl-xL proteins, which play critical roles in regulating apoptosis:
BM-957 possesses several notable physical and chemical properties:
These properties are critical for determining the formulation strategies for potential therapeutic applications .
BM-957 has significant potential applications in cancer research and therapy:
The Bcl-2 protein family governs mitochondrial apoptosis through a delicate balance between pro-survival (Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (Bax, Bak, BH3-only proteins). Anti-apoptotic proteins like Bcl-2 and Bcl-xL sequester pro-death effectors within hydrophobic binding grooves formed by BH1-BH3 domains, preventing mitochondrial outer membrane permeabilization (MOMP) and caspase activation [2] [5]. In cancer, chromosomal translocations (e.g., t(14;18) in follicular lymphoma cause Bcl-2 overexpression, while solid tumors frequently overexpress Bcl-xL. These aberrations confer resistance to intrinsic apoptosis, enabling cancer cell survival despite genomic instability or therapeutic insults [2] [9]. The pathological significance extends beyond hematologic malignancies: Bcl-xL overexpression in small-cell lung cancer (SCLC) and pancreatic adenocarcinoma further establishes these proteins as high-value oncology targets [3] [6].
Single-target Bcl-2 inhibitors (e.g., venetoclax) show limited efficacy in solid tumors due to compensatory Bcl-xL upregulation and inherent tumor heterogeneity. Dual inhibition addresses this resistance mechanism by simultaneously disrupting both proteins' anti-apoptotic functions. This strategy is particularly relevant in malignancies exhibiting co-expression of Bcl-2 and Bcl-xL, such as SCLC and certain aggressive lymphomas [3] [9]. Preclinical evidence confirms that co-inhibition releases pro-apoptotic proteins like BIM more comprehensively, lowering the apoptotic threshold and enhancing tumor cell killing across diverse cancer lineages [2] [6].
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 51999-19-0
CAS No.: 67584-42-3